(2-Chlorothiazol-4-yl)methanamine

Description

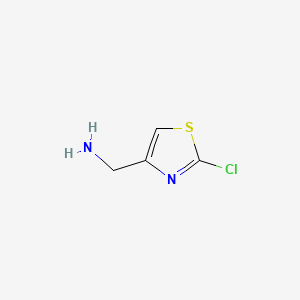

(2-Chlorothiazol-4-yl)methanamine is a heterocyclic amine that has garnered attention as a versatile synthetic building block. Its structure is characterized by a five-membered thiazole (B1198619) ring containing both sulfur and nitrogen atoms, substituted with a chlorine atom at the 2-position and a methanamine (aminomethyl) group at the 4-position. This specific arrangement of functional groups provides multiple reactive sites for chemists to exploit in the construction of more elaborate molecules. While research on this specific molecule is often part of larger synthetic endeavors, its utility is rooted in the well-established importance of its core components: the aminothiazole and chlorothiazole motifs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 139425-75-5 sigmaaldrich.com |

| Molecular Formula | C₄H₅ClN₂S sigmaaldrich.com |

| Appearance | Colourless to Yellow Oil |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C |

| This interactive table provides key data for the compound this compound. |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEONHKYAZHIDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 2 Chlorothiazol 4 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the thiazole (B1198619) ring via a methylene (B1212753) bridge is a potent nucleophile and a base. This functionality is the gateway to a variety of chemical transformations, including the formation of amides, secondary and tertiary amines, imines, and products of nucleophilic addition.

Acylation Reactions

The primary amine of (2-Chlorothiazol-4-yl)methanamine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-substituted amides. libretexts.org This addition-elimination reaction is fundamental in peptide synthesis and the modification of bioactive molecules. savemyexams.com

The general reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion or a carboxylate. crunchchemistry.co.uk While direct acylation of aminothiazoles can sometimes lead to complex mixtures, the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, can ensure cleaner reactions and higher yields of the desired amide product. nih.gov

Table 1: Examples of Acylation Reactions with Primary Amines

| Acylating Agent | Product Functional Group | General Reaction Conditions |

|---|---|---|

| Acyl Chloride (R-COCl) | Amide | Base (e.g., Triethylamine), Dichloromethane (DCM) |

| Acid Anhydride ((RCO)₂O) | Amide | Typically no catalyst needed, or a mild acid/base catalyst |

This table presents generalized information on acylation reactions of primary amines.

Alkylation Reactions

As a nucleophile, the primary amine can undergo alkylation upon reaction with haloalkanes. crunchchemistry.co.uk This reaction leads to the formation of secondary amines, which can be further alkylated to produce tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. The reaction proceeds via a nucleophilic substitution mechanism where the amine's lone pair attacks the electron-deficient carbon of the haloalkane, displacing the halide. savemyexams.com To control the extent of alkylation and avoid mixtures of products, specific reaction conditions and stoichiometry are necessary.

Formation of Imines and their Derivatives

The reaction of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of the carbinolamine yields the C=N double bond characteristic of an imine. libretexts.orglumenlearning.com

The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. researchgate.net The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its removal as water, but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic. libretexts.orglumenlearning.com Imines are important intermediates in various synthetic pathways, including the synthesis of α-amino phosphonates through reactions like the Mannich-type reaction. researchgate.net

Table 2: Mechanism of Imine Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org |

| 2 | Proton transfer to form a neutral carbinolamine intermediate. libretexts.org |

| 3 | Protonation of the hydroxyl group by an acid catalyst. libretexts.org |

| 4 | Elimination of a water molecule to form a protonated imine (iminium ion). libretexts.orglibretexts.org |

This table outlines the generally accepted mechanism for acid-catalyzed imine formation.

Nucleophilic Addition Reactions

The primary amine of this compound can participate in nucleophilic addition reactions. The most prominent example is the initial step in imine formation, where the amine adds to a carbonyl group. libretexts.orgunizin.org

Furthermore, primary amines can undergo conjugate or 1,4-nucleophilic addition (Michael reaction) to α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, the amine attacks the electrophilic β-carbon of the unsaturated system. The resulting enolate intermediate is then protonated to give the final saturated product. wikipedia.org This reaction is a powerful tool for carbon-nitrogen bond formation.

Transformations Involving the Chloro-Substituent at C-2 of the Thiazole Ring

The chlorine atom at the C-2 position of the thiazole ring is a key site for modification through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-chlorothiazole (B1198822) moiety is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. pressbooks.pub Thiazole is an electron-deficient heterocyclic ring, which facilitates the attack of nucleophiles. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the carbon bearing the leaving group (the chloro-substituent), forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pubyoutube.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the thiazole ring is restored. pressbooks.pub

A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloro group, allowing for the introduction of diverse functionalities at the C-2 position. The reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the anionic intermediate. pressbooks.pub The use of aqueous, mild conditions, sometimes with polymeric additives, has been developed to make SNAr reactions more sustainable. d-nb.info

Table 3: Nucleophilic Aromatic Substitution (SNAr) on 2-Chlorothiazoles

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (R-NH₂) | 2-Aminothiazole derivatives | Synthesis of biologically active compounds. |

| Thiols (R-SH) | 2-Thioetherthiazole derivatives | Introduction of sulfur-containing moieties. |

This table provides examples of nucleophiles used in SNAr reactions with 2-chlorothiazoles and the resulting products.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Kumada) for C-C and C-N Bond Formation

The chlorine atom at the C2 position of this compound serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While direct studies on this compound are limited, the reactivity of analogous 2-halothiazole systems provides significant insight into its potential as a coupling partner. These reactions are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent (like a boronic acid or ester) with an organic halide. organic-chemistry.orgyoutube.com For 2-chlorothiazole derivatives, this reaction is a viable strategy for introducing aryl, heteroaryl, or alkyl groups at the 2-position. mit.eduscirp.org For instance, the related compound (4-Bromothiazol-2-yl)methanamine is known to participate in Suzuki coupling, suggesting similar reactivity for the chloro-analog, albeit potentially requiring more forcing conditions or specialized catalyst systems. Catalyst systems such as Pd(OAc)₂ with phosphine (B1218219) ligands like Xantphos are effective for these transformations on heterocyclic substrates. nih.gov The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound (organostannane) and is catalyzed by palladium. wikipedia.orgnih.gov It is renowned for its tolerance of a wide variety of functional groups, which would be advantageous given the presence of the primary amine in the target molecule. u-tokyo.ac.jpuwindsor.ca The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The use of Pd(OAc)₂ with ligands such as Dabco has been shown to be efficient for coupling aryl halides with organotin reagents. organic-chemistry.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents may pose compatibility issues with the aminomethyl group unless it is appropriately protected. organic-chemistry.org

Buchwald-Hartwig Amination: For C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art. This reaction would allow the chlorine atom at the C2 position to be substituted with a variety of primary or secondary amines, amides, or other nitrogen nucleophiles. Catalyst systems based on biarylmonophosphine ligands (e.g., BrettPhos) have shown high activity for C-N cross-coupling reactions, even with less reactive electrophiles like aryl chlorides. nih.gov

| Reaction Type | Nucleophile | Typical Catalyst/Ligand System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ / R-B(OR)₂ | Pd(OAc)₂ / XPhos, Pd(PPh₃)₄ | C-C | mit.eduscirp.org |

| Stille | R-Sn(Alkyl)₃ | Pd(OAc)₂ / Dabco, Pd(PPh₃)₄ | C-C | wikipedia.orgorganic-chemistry.org |

| Kumada | R-MgX | Ni(dppp)Cl₂, Pd(PPh₃)₄ | C-C | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BrettPhos | C-N | nih.gov |

Reductive Dehalogenation Methodologies

Reductive dehalogenation is the process of replacing the chlorine atom with a hydrogen atom. This transformation can be valuable for removing the halogen after it has served its purpose as a directing group or a site for functionalization.

Chemical Reduction: One reported method for the dehalogenation of a related 2-chlorothiazole derivative involves treatment with two equivalents of n-butyllithium at low temperatures (-78°C), followed by quenching with water. cdnsciencepub.com This process likely proceeds through halogen-metal exchange or lithiation followed by protonation. However, simple dehalogenation using zinc and acetic acid was reported to be unsuccessful for a tertiary carbinol derivative, possibly due to the sensitivity of other functional groups to the acidic conditions. cdnsciencepub.com

Microbial Dehalogenation: In the context of environmental science, the microbial degradation of the neonicotinoid pesticide clothianidin, which contains a (2-chlorothiazol-5-yl)methyl moiety, has been studied. This biodegradation process involves the dehalogenation of the thiazole ring, transforming the chlorinated compound into its non-halogenated counterpart, methyl-3-((thiazol-5-yl) methyl) guanidine. nih.govfrontiersin.org This indicates that specific microbial systems possess enzymatic pathways capable of cleaving the C-Cl bond on the thiazole ring.

| Method | Reagents/Conditions | Mechanism | Reference |

|---|---|---|---|

| Chemical | 1. n-Butyllithium (2 equiv.), -78°C 2. H₂O | Halogen-metal exchange followed by protonation | cdnsciencepub.com |

| Microbial | Bacterial/fungal degradation | Enzymatic dehalogenation | nih.govfrontiersin.org |

Reactivity of the Thiazole Ring System

Beyond the reactivity imparted by the chlorine atom, the thiazole ring itself is an active participant in chemical transformations. The electronic nature of the ring, influenced by the sulfur and nitrogen heteroatoms as well as the substituents, dictates its behavior in reactions such as electrophilic substitution and metalation.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.compressbooks.pub The thiazole ring is generally considered electron-rich, but less so than thiophene (B33073) or imidazole (B134444). slideshare.net The regioselectivity of EAS on a substituted thiazole is determined by the combined directing effects of the existing substituents.

For this compound, the outcome is influenced by:

The 2-Chloro group: A deactivating, ortho-para directing group (though in heterocycles this is more complex).

The 4-Methanamine group: An activating, ortho-para directing group.

The Thiazole Ring: The inherent reactivity of the thiazole nucleus favors substitution at the C5 position. slideshare.net

The powerful activating effect of the aminomethyl group at C4, combined with the innate preference of the thiazole ring, strongly suggests that electrophilic attack will occur predominantly at the C5 position. While thiazole itself can be resistant to some electrophilic reactions like bromination, the presence of an electron-donating group facilitates the reaction. slideshare.net

| Reaction | Reagents | Expected Product | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | (2-Chloro-5-nitrothiazol-4-yl)methanamine | slideshare.net |

| Bromination | Br₂ / CHCl₃ or NBS | (5-Bromo-2-chlorothiazol-4-yl)methanamine | slideshare.net |

| Sulfonation | Oleum (H₂SO₄/SO₃) | 4-(Aminomethyl)-2-chlorothiazole-5-sulfonic acid | slideshare.net |

Metalation and Lithiation Strategies

Directed ortho-metalation and deprotonation are powerful strategies for functionalizing specific positions on a heterocyclic ring that might be inaccessible through other means. The acidity of the C-H protons on the thiazole ring is a key factor.

Research on 2-chlorothiazole has definitively shown that the proton at the C5 position is the most acidic. Treatment of 2-chlorothiazole with strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at very low temperatures (e.g., -78 °C) results in selective deprotonation at C5. cdnsciencepub.com The resulting 2-chloro-5-lithiothiazole intermediate is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce a wide range of functional groups at the 5-position.

Furthermore, studies on 5-bromo-2-chlorothiazole (B1280334) have revealed a "halogen-dance" reaction upon treatment with LDA, where initial lithiation at the C4 position is observed. thieme-connect.com This indicates that the C4 proton also possesses significant acidity, which could potentially be exploited for functionalization, although C5 lithiation is generally more common and facile when the position is available. thieme-connect.comrsc.org

| Position | Base/Conditions | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|---|

| C5 | n-BuLi or LDA, THF, -78°C | 2-Chloro-5-lithiothiazole | Quench with electrophile (e.g., ethyl formate, CO₂) | |

| C4 | LDA, THF, -80°C (on 5-bromo-2-chlorothiazole) | 5-Bromo-2-chloro-4-lithiothiazole | Halogen-dance cascade / Quench with electrophile | thieme-connect.com |

Mechanistic Studies of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Cross-Coupling Catalytic Cycle: The mechanism for palladium-catalyzed cross-coupling reactions (Suzuki, Stille) involving this compound follows a well-established cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the C2-Cl bond of the thiazole, forming a Pd(II) complex. This is often the rate-limiting step. uwindsor.ca

Transmetalation: The organic group from the coupling partner (organoboron or organotin reagent) is transferred to the palladium center, displacing the chloride. For Suzuki coupling, this step requires activation of the boronic acid with a base. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.orguwindsor.ca

Lithiation Mechanism: The deprotonation of the thiazole ring at C5 by a strong base like n-BuLi is a classic acid-base reaction. The stability of the resulting carbanion (lithiated intermediate) is enhanced by the inductive effect of the adjacent sulfur atom and the nitrogen atom in the ring. The ortho-directing ability of substituents can also play a role in guiding the deprotonation. mdpi.com

Electrophilic Aromatic Substitution Mechanism: The EAS mechanism proceeds via a two-step addition-elimination pathway:

Attack and Formation of Arenium Ion: The π-electron system of the thiazole ring (specifically the C5=C4 double bond) acts as a nucleophile, attacking the electrophile (E+). This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.compressbooks.pub

Deprotonation: A base removes the proton from the C5 carbon, collapsing the intermediate and restoring the aromaticity of the ring, resulting in the substituted product. masterorganicchemistry.com

Applications of 2 Chlorothiazol 4 Yl Methanamine As a Building Block in Complex Chemical Synthesis

Construction of Spirocyclic Systems

Spirocycles, compounds containing at least two rings connected by a single common atom, are prized in drug discovery for their rigid, three-dimensional structures which can improve physicochemical properties and provide novel intellectual property. sigmaaldrich.combris.ac.uk The synthesis of these complex systems often requires versatile building blocks that can participate in ring-forming reactions.

While direct examples involving (2-Chlorothiazol-4-yl)methanamine in spirocycle synthesis are not extensively documented, its functional handles make it a suitable candidate for such transformations. A plausible strategy involves a multi-step sequence where the primary amine is first used to construct a larger heterocyclic ring. For instance, the amine could be incorporated into a piperidine (B6355638) or similar N-heterocycle. Subsequent intramolecular reactions, such as a semi-pinacol rearrangement of a strategically placed hydroxy group, could then induce dearomatization and formation of the spiro center. bris.ac.uk This approach highlights the potential to rapidly assemble medicinally relevant spirocycles from amine precursors. The synthesis of multifunctional spirocyclic azetidines, for example, has been achieved from cyclic carboxylic acids in two steps, demonstrating the utility of amino acids in creating these scaffolds. nih.gov

Synthesis of Nitrogen-Containing Heterocycles (e.g., Amides, Imidazoles, Triazoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active compounds. nih.gov this compound serves as an excellent starting material for synthesizing a variety of these important structures.

Amides

The formation of an amide bond is one of the most fundamental and frequently performed reactions in medicinal chemistry. The primary amine of this compound readily undergoes acylation with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide linkages. fishersci.it This reaction, often carried out in the presence of a non-nucleophilic base, provides a straightforward method to attach the chlorothiazole moiety to a vast range of molecular fragments.

Furthermore, modern coupling reagents, extensively developed for peptide synthesis, can be employed for the direct condensation of carboxylic acids with the amine, avoiding the need for harsh acyl chloride formation. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU facilitate amide bond formation under mild conditions, offering high yields and compatibility with a wide range of functional groups. fishersci.itresearchgate.net This versatility allows for the integration of the (2-Chlorothiazol-4-yl)methylamino scaffold into diverse molecular contexts.

Table 1: General Methods for Amide Synthesis

| Method | Activating Agent | Key Features |

|---|---|---|

| Schotten-Baumann Reaction | Acyl Chloride | Robust, widely used, requires base. fishersci.it |

| Anhydride Coupling | Carboxylic Anhydride | Similar to Schotten-Baumann, produces carboxylic acid byproduct. fishersci.it |

| Carbodiimide Coupling | EDC, DCC | Mild conditions, forms highly reactive O-acylisourea intermediate. fishersci.it |

Imidazoles

The imidazole (B134444) ring is a core component of many bioactive molecules. researchgate.netneu.edu.tr this compound can be utilized in several classical imidazole syntheses. In the van Leusen imidazole synthesis, for example, primary amines are reacted with tosylmethyl isocyanide (TosMIC) and an aldehyde (which forms an imine in situ with the amine) to construct the imidazole ring. nih.gov This method has been successfully applied to the annulation of alicyclic amines to form polycyclic imidazoles. nih.gov

Alternatively, the amine can participate in condensation reactions with α-dicarbonyl compounds or their equivalents, followed by cyclization with an ammonia (B1221849) source, in variations of the Debus-Radziszewski synthesis. researchgate.net Another approach involves the reaction of the amine with an α-haloketone to form an aminoketone intermediate, which can then be cyclized with a formamide (B127407) equivalent to furnish the imidazole ring. These established methods provide reliable pathways to incorporate the (2-Chlorothiazol-4-yl)methyl group at the N-1 position of the imidazole scaffold.

Triazoles

1,2,4-Triazoles are another class of heterocycles with significant pharmacological applications. frontiersin.orgscispace.com The synthesis of 1,5-disubstituted-1,2,4-triazoles can be achieved through the reaction of amidine reagents with hydrazine (B178648) hydrochloride salts under mild conditions. organic-chemistry.org The primary amine of this compound can be converted into a suitable precursor for triazole synthesis. For instance, it could be transformed into a hydrazine derivative or used to prepare an N-substituted amidine. This intermediate could then undergo cyclocondensation with reagents like acyl hydrazides (Pellizzari reaction) or diacylamines (Einhorn–Brunner reaction) to construct the 1,2,4-triazole (B32235) ring. scispace.com While these are multi-step processes, they rely on well-established and robust chemical transformations.

Integration into Macrocyclic and Polycyclic Frameworks

Moving beyond simple heterocycles, this compound is a valuable component for building larger, more complex ring systems that are of growing interest in drug discovery.

Macrocyclic Frameworks

Macrocycles offer unique structural and conformational properties that enable them to bind to challenging biological targets. nih.govrsc.org A common strategy for their synthesis is macrolactamization, which involves the intramolecular formation of an amide bond. nih.gov this compound can be readily employed in this approach. A typical synthetic route would involve coupling the amine with a long-chain carboxylic acid that is functionalized with a terminal leaving group. Subsequent high-dilution reaction conditions would favor intramolecular cyclization over intermolecular polymerization, leading to the formation of a large ring that incorporates the (2-Chlorothiazol-4-yl)methyl moiety as part of the macrocyclic framework.

Polycyclic Frameworks

Polycyclic scaffolds provide rigid three-dimensional arrangements of functional groups. The synthesis of such systems can be achieved through various cyclization strategies. nih.govmdpi.com this compound can be elaborated through a series of reactions to create a precursor suitable for intramolecular cyclization. For example, the amine could be acylated with a reactant containing an alkyne, such as a 2-(1-alkynyl)biphenyl derivative. This intermediate could then undergo electrophile-induced cyclization to generate a fused polycyclic aromatic system containing the thiazole (B1198619) unit. nih.gov Similarly, annulation strategies, like those used to form fused imidazoles, can be adapted to create novel polycyclic systems from this versatile building block. nih.gov

Precursor for Advanced Organic Scaffolds

The term "advanced organic scaffolds" refers to molecules that possess a high degree of structural complexity and three-dimensionality, often leading to improved pharmacological properties. This compound is an ideal starting point for accessing such scaffolds due to its combination of a flexible aminomethyl linker and a rigid heterocyclic core.

Its utility lies in its role as a "building block" that can be diversified at multiple points. sigmaaldrich.com The primary amine is a nucleophilic handle for attaching a wide variety of substituents through amidation, alkylation, or reductive amination. The chloro-substituent on the thiazole ring can potentially be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for further functionalization. This multi-faceted reactivity enables chemists to explore chemical space systematically, generating libraries of complex molecules for screening in drug discovery programs. The thiazole ring itself is a bioisostere for other aromatic systems and can engage in key binding interactions with biological targets, as seen in its analogue (4-Bromothiazol-2-yl)methanamine, which is used in the design of enzyme inhibitors.

Stereoselective Synthesis of Chiral Derivatives

Chirality is a critical aspect of modern drug design, as different enantiomers of a molecule often exhibit vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore a key goal in medicinal chemistry. This compound, being achiral, can be used as a prochiral substrate in stereoselective reactions to generate chiral derivatives.

A common strategy involves the reaction of the primary amine with a chiral carboxylic acid to form a pair of diastereomeric amides. These diastereomers possess different physical properties and can often be separated using standard techniques like chromatography or crystallization. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched chiral amine.

Alternatively, the amine can be converted into an imine by reaction with an aldehyde or ketone. The stereoselective reduction of this imine using a chiral catalyst or reagent (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) can generate a chiral secondary amine with high enantiomeric excess. msu.edu Another powerful technique is the use of chiral derivatizing agents, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), which react with the amine to form diastereomers that can be distinguished by NMR spectroscopy, allowing for the determination of absolute configuration. mdpi.com These methods provide access to chiral molecules where the stereocenter is located on the nitrogen atom or on an adjacent carbon, opening the door to the development of stereochemically defined drug candidates.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (4-Bromothiazol-2-yl)methanamine |

| (1H-1,2,4-triazol-3-yl)methanamine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| HATU |

| HBTU |

| Tosylmethyl isocyanide (TosMIC) |

| (R)-α-methoxyphenylacetic acid (MPA) |

Computational and Theoretical Chemistry Studies on 2 Chlorothiazol 4 Yl Methanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (2-Chlorothiazol-4-yl)methanamine. These calculations provide fundamental information about the molecule's behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests greater stability and lower reactivity. researchgate.net For thiazole (B1198619) derivatives, the HOMO and LUMO are often distributed across the heterocyclic and aromatic rings, indicating these as the primary sites for electronic interactions. mdpi.com

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors, derived from conceptual DFT, help in understanding the relationship between a molecule's structure and its chemical behavior. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. bohrium.com For similar thiazole-containing compounds, the nitrogen and sulfur atoms of the thiazole ring, along with the amino group, are often identified as key reactive sites. bohrium.com

Table 1: Hypothetical Global Reactivity Descriptors for this compound based on DFT Calculations

| Descriptor | Formula | Hypothetical Value (eV) | Significance |

| HOMO Energy (EHOMO) | - | -8.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 7.3 | Chemical stability and reactivity |

| Ionization Potential (I) | -EHOMO | 8.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 | Energy released when an electron is added |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.85 | Escaping tendency of electrons |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 3.65 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | μ² / (2η) | 3.22 | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and chemical reactivity of a molecule are heavily influenced by its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects. nih.govresearchgate.net

Conformational Analysis: This process involves identifying the stable, low-energy conformations of a molecule. nih.govresearchgate.net For a flexible molecule like this compound, with rotatable bonds between the thiazole ring and the methanamine side chain, multiple conformations can exist. Computational methods can systematically rotate these bonds and calculate the energy of each resulting structure to find the most stable arrangements, known as conformers. ethz.ch The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding which shapes the molecule is most likely to adopt in a given environment. csic.es

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations, as well as its interactions with surrounding solvent molecules. nih.govrsc.org These simulations can reveal how the molecule transitions between different conformations and how its structure is influenced by its environment (e.g., in water or an organic solvent). rsc.org For drug design, MD simulations are often used to study how a ligand like this compound might bind to a biological target, such as a protein, and the stability of the resulting complex. researchgate.net

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Potential Impact on Conformation |

| C4-C(methanamine) | Bond connecting the thiazole ring to the aminomethyl group | Determines the orientation of the side chain relative to the ring. |

| C-N (methanamine) | Bond within the aminomethyl side chain | Influences the position of the amino group. |

Prediction of Spectroscopic Properties for Research Purposes

Computational chemistry offers methods to predict spectroscopic data, which can be invaluable for identifying and characterizing newly synthesized compounds or for interpreting complex experimental spectra.

NMR Spectroscopy: DFT calculations have become a standard tool for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, a theoretical NMR spectrum can be generated. nih.gov These predicted spectra are often compared with experimental data to confirm the structure of a compound. youtube.com The accuracy of these predictions can be enhanced by using scaling factors or by calculating the properties of a set of possible isomers and using statistical methods to determine the best fit. csic.esyoutube.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can also be calculated using quantum chemical methods. researchgate.net These frequencies correspond to the peaks in an experimental IR spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=N, C-H, N-H). bohrium.comtsijournals.com This aids in the structural elucidation and confirmation of functional groups present in the molecule.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3400 - 3500 | Amine |

| C-H stretch (aromatic) | 3050 - 3150 | Thiazole ring |

| C-H stretch (aliphatic) | 2850 - 2950 | Methylene (B1212753) group |

| C=N stretch | 1620 - 1650 | Thiazole ring |

| C=C stretch | 1550 - 1580 | Thiazole ring |

| C-Cl stretch | 700 - 800 | Chloro group |

| C-S stretch | 650 - 750 | Thiazole ring |

Note: These are typical ranges for the specified functional groups and are provided for illustrative purposes. Actual calculated values would be specific to the molecule's optimized geometry.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful approach for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. mdpi.com This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

By mapping the potential energy surface (PES) of a reaction, computational chemists can determine the energy barriers (activation energies) for different possible pathways. mdpi.com The path with the lowest energy barrier is generally the most likely to occur. This type of analysis is crucial for understanding how a molecule like this compound is synthesized or how it might react further.

For instance, the synthesis of thiazoles often involves cyclization reactions. bohrium.com Computational studies can model these cyclization steps to understand the regioselectivity and stereoselectivity of the reaction, explaining why certain products are formed preferentially. nih.govacs.org Similarly, the reactivity of the chlorine atom on the thiazole ring towards nucleophilic substitution can be explored. rsc.org DFT calculations can model the approach of a nucleophile, the formation of an intermediate complex, the transition state for bond breaking and formation, and the final product, providing a detailed, molecular-level picture of the reaction dynamics. mdpi.comrsc.org

Advanced Analytical Methodologies for Characterization in Research Contexts

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of (2-Chlorothiazol-4-yl)methanamine and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for the purity assessment of this compound, particularly for its hydrochloride salt form. A typical HPLC method would employ a reverse-phase C18 column with a gradient elution system. For instance, a method for a related compound, (4-Bromothiazol-2-yl)methanamine HCl, utilizes a C18 column with a mobile phase gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile. The purity is determined by integrating the peak area of the main component relative to the total peak area of all components detected, with purities often exceeding 95% for research-grade materials. lgcstandards.comlgcstandards.com For primary amines like this compound, derivatization with reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) can be employed to enhance UV detection and improve chromatographic resolution. lgcstandards.com

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another vital tool for analyzing the purity of this compound, especially for the free base form which is more volatile. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The resulting chromatogram provides a quantitative measure of purity. The coupling with mass spectrometry allows for the identification of impurities by their mass-to-charge ratio. The analysis of similar volatile organic compounds often involves using a nonpolar column and electron impact ionization in the mass spectrometer. walshmedicalmedia.comf1000research.com

| Parameter | HPLC Conditions (Illustrative Example) | GC Conditions (Illustrative Example) |

| Column | Reverse-Phase C18, 4.6 x 250 mm, 5 µm | Nonpolar capillary column (e.g., DB-5MS) |

| Mobile Phase/Carrier Gas | Gradient of Water (with 0.1% TFA) and Acetonitrile | Helium |

| Detector | UV-Vis (e.g., at 254 nm) | Mass Spectrometer (MS) |

| Purity Determination | >95% based on peak area integration lgcstandards.comlgcstandards.com | Based on total ion chromatogram (TIC) peak area |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiazole (B1198619) ring proton, the methylene (B1212753) (-CH₂) group, and the amine (-NH₂) protons. For a structurally similar compound, (4-Bromothiazol-2-yl)methanamine, the thiazole proton appears as a singlet around δ 7.42 ppm, and the methylene protons of the -CH₂NH₂ group appear as a singlet at approximately δ 4.25 ppm in D₂O.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments in the molecule. For a substituted thiazole ring, the carbon atoms typically resonate in the range of δ 110-170 ppm. For instance, in an analogous thiazole derivative, the thiazole carbons (C-2 and C-4) were observed at approximately δ 152.1 ppm and δ 122.3 ppm, respectively.

| Technique | Expected Chemical Shifts (δ) for this compound (Illustrative) |

| ¹H NMR | Thiazole-H (C5-H): ~7.0-7.5 ppm (singlet)-CH₂-NH₂: ~3.8-4.3 ppm (singlet)-NH₂: Variable (broad singlet) |

| ¹³C NMR | Thiazole C2: ~165-170 ppmThiazole C4: ~145-150 ppmThiazole C5: ~115-120 ppm-CH₂-NH₂: ~40-45 ppm |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. For this compound (C₄H₅ClN₂S), the expected exact mass would be approximately 147.9862 m/z for the [M+H]⁺ ion. lgcstandards.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methylene and aromatic groups, and C=N and C-S stretching vibrations of the thiazole ring. ekb.eg

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the compound. This is a fundamental technique to confirm the empirical and molecular formula of this compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed formula (C₄H₅ClN₂S). For a pure sample, the experimental values should be in close agreement with the calculated values (within ±0.4%). nih.govmdpi.com

| Element | Theoretical Percentage for C₄H₅ClN₂S |

| Carbon (C) | 32.33% |

| Hydrogen (H) | 3.39% |

| Chlorine (Cl) | 23.85% |

| Nitrogen (N) | 18.85% |

| Sulfur (S) | 21.58% |

Green Chemistry Principles and Sustainable Synthesis of Thiazole Amines

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing the thiazole (B1198619) ring, such as the Hantzsch synthesis, are often hampered by harsh reaction conditions and the use of toxic reagents like α-haloketones. bepls.com To overcome these limitations, significant progress has been made in developing greener, more benign synthetic pathways.

Key developments in the environmentally friendly synthesis of thiazole derivatives include:

Microwave and Ultrasound-Assisted Synthesis: The use of alternative energy sources like microwave irradiation and ultrasonic waves can dramatically accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. bepls.comresearchgate.net These techniques often result in higher product yields and cleaner reactions compared to conventional heating methods. nih.govmdpi.com

Solvent-Free and Solid-State Reactions: Eliminating organic solvents is a primary goal of green chemistry. Solvent-free Hantzsch condensations, for example, can proceed to completion in seconds without a catalyst, offering a fast and eco-friendly route to 2-aminothiazoles. organic-chemistry.org

Photocatalysis and Electrochemical Synthesis: Visible-light-induced reactions and electrochemical methods represent emerging frontiers. researchgate.netorganic-chemistry.org These techniques allow for the synthesis of thiazoles under mild, ambient conditions, often avoiding the need for harsh reagents or catalysts. researchgate.netorganic-chemistry.org

| Parameter | Traditional Routes (e.g., Hantzsch) | Green Synthetic Routes |

|---|---|---|

| Reagents | Often uses toxic α-haloketones, hazardous solvents | Employs renewable materials, less hazardous reagents |

| Energy Source | Conventional heating (often prolonged) | Microwave, ultrasound, visible light (reduced time) |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reactions |

| By-products | Significant waste generation | Minimal by-products, higher atom economy |

Use of Alternative Solvents and Reaction Media

The choice of solvent plays a critical role in the environmental impact of a chemical synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer, more sustainable alternatives.

For the synthesis of thiazole amines, several green solvents have proven effective:

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and safety. ufms.br Successful syntheses of thiazole derivatives have been reported in aqueous media, sometimes eliminating the need for a catalyst entirely. bepls.com

Polyethylene Glycol (PEG): PEG is a non-toxic, biodegradable, and recyclable solvent that has been used for the efficient, catalyst-free synthesis of 2-aminothiazoles. bepls.com

Deep Eutectic Solvents (DES): These mixtures, such as L-proline and ethylene (B1197577) glycol, are emerging as eco-friendly reaction media. mdpi.com They are often biodegradable, have low volatility, and can be tailored for specific reactions, offering a safe alternative to conventional solvents for thiazole synthesis. mdpi.com

Ethyl Acetate (B1210297): In some cases, solvents like ethyl acetate have been identified as greener and more effective alternatives for specific catalytic systems, improving both yield and sustainability. nih.gov

Catalyst Design for Enhanced Efficiency and Reduced Waste

A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. Catalysts increase reaction efficiency, reduce energy requirements, and can often be recycled and reused, minimizing waste.

Innovations in catalyst design for thiazole amine synthesis include:

Reusable Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilicic acid, offer high efficiency and can be easily recovered by simple filtration and reused in subsequent reactions. bepls.com

Magnetic Nanoparticles: Nanocatalysts like NiFe₂O₄ and CuFe₂O₄ provide high surface area and catalytic activity. nih.govresearchgate.net Their magnetic properties allow for simple and efficient separation from the reaction mixture using an external magnet, facilitating their reuse for multiple cycles without significant loss of activity. acs.orgnih.govresearchgate.net

Biocatalysts: Eco-friendly biocatalysts, such as those derived from chitosan (B1678972) (a biodegradable polymer), have been developed for thiazole synthesis. nih.govmdpi.commdpi.com These catalysts work under mild conditions, are reusable, and align with the goals of sustainable chemistry. nih.govmdpi.com

| Catalyst Type | Example | Key Advantages | Source |

|---|---|---|---|

| Magnetic Nanoparticle | NiFe₂O₄ | Reusable, easily separated with a magnet, high efficiency | acs.orgnih.gov |

| Biopolymer-Based | Chitosan Hydrogel | Eco-friendly, biodegradable, reusable, mild conditions | nih.govmdpi.com |

| Solid-Supported Acid | Silica-supported tungstosilicic acid | Reusable, recoverable by filtration | bepls.com |

| Main Group Metal | Calcium-based catalysts | Sustainable, avoids toxic transition metals | nih.gov |

Atom Economy and Process Intensification in Thiazole Synthesis

Atom Economy is a fundamental concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. Methodologies like one-pot, multi-component reactions are designed to maximize atom economy by ensuring that the vast majority of atoms from the starting materials become part of the thiazole product, rather than being lost in by-products. acs.orgetri.re.kr

Process Intensification focuses on developing smaller, safer, and more energy-efficient chemical processes. In the context of synthesizing thiazole amines, this can be achieved through:

Continuous Flow Synthesis: Using microreactors instead of large batch reactors allows for precise control over reaction parameters, improved heat and mass transfer, and enhanced safety. This technology enables the rapid and efficient synthesis of complex molecules like functionalized thiazoles in a single, uninterrupted sequence.

Integrated Processes: Combining synthesis with purification steps or utilizing catalytic systems that simplify work-up procedures contributes to a more intensified and streamlined process. The use of magnetic nanocatalysts that are easily removed is a prime example of this principle in action. acs.org

By embracing these green chemistry principles, the synthesis of (2-Chlorothiazol-4-yl)methanamine and other vital thiazole amines can be made more sustainable, efficient, and environmentally responsible.

Future Research Directions and Unexplored Avenues in 2 Chlorothiazol 4 Yl Methanamine Chemistry

Novel Derivatization and Functionalization Strategies

Future research is poised to expand the chemical space around (2-Chlorothiazol-4-yl)methanamine through innovative derivatization and functionalization. A primary focus will be the strategic modification of the thiazole (B1198619) ring and the primary amine to generate libraries of novel compounds with diverse functionalities.

One promising avenue involves the nucleophilic substitution of the chlorine atom at the C2 position. While some nucleophilic aromatic substitutions have been explored, a systematic investigation into a broader range of nucleophiles, including various amines, thiols, and alkoxides, could yield a plethora of new derivatives. acs.org For instance, reaction with different benzylamines and secondary amines has been shown to produce a range of substituted aminothiazoles. acs.org The use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, at the C2 position also presents a fertile ground for introducing aryl, heteroaryl, and diverse amino substituents. mit.edu

Furthermore, functionalization of the aminomethyl group offers another layer of diversification. Acylation to form amides is a well-established transformation, but future work could explore the synthesis of sulfonamides, ureas, and thioureas, each introducing distinct physicochemical properties. nih.govnih.gov Reductive amination of the primary amine can also be employed to introduce a wide array of alkyl and aryl substituents.

The exploration of regioselective functionalization is another critical area. Developing methods to selectively modify either the thiazole ring or the exocyclic amine without cross-reactivity will be crucial for synthesizing precisely engineered molecules. This could involve the use of advanced protecting group strategies or the fine-tuning of reaction conditions to favor one reaction pathway over another.

A summary of potential derivatization strategies is presented in the table below:

| Reaction Type | Target Site | Potential Reagents | Expected Product Class |

| Nucleophilic Aromatic Substitution | C2-Chloro position | Various amines, thiols, alkoxides | 2-Substituted aminothiazoles, thio-ethers, ethers |

| Suzuki Coupling | C2-Chloro position | Aryl/heteroaryl boronic acids | 2-Aryl/heteroaryl thiazoles |

| Buchwald-Hartwig Amination | C2-Chloro position | Primary/secondary amines | 2-Amino-substituted thiazoles |

| Acylation | Aminomethyl group | Acyl chlorides, anhydrides | Amides |

| Sulfonylation | Aminomethyl group | Sulfonyl chlorides | Sulfonamides |

| Reductive Amination | Aminomethyl group | Aldehydes, ketones | Secondary and tertiary amines |

Development of New Synthetic Methodologies

While existing methods for the synthesis of this compound are available, the development of more efficient, scalable, and sustainable synthetic routes remains a key objective. Future research will likely focus on several key areas to improve upon current methodologies.

One area of focus will be the development of novel catalytic systems. ekb.eg This includes the design of more active and stable palladium catalysts for cross-coupling reactions, potentially allowing for lower catalyst loadings and milder reaction conditions. mit.edu The exploration of alternative transition metals, such as copper or nickel, could also provide more cost-effective and environmentally friendly synthetic routes.

Furthermore, exploring alternative starting materials and synthetic strategies is crucial. For instance, the synthesis of the related compound 2-chlorothiazol-5-ylmethyl chloride from 2,3-dichloro-1-propene (B165496) highlights a cost-effective, high-yield process that could potentially be adapted for the 4-substituted isomer. ethernet.edu.et Investigating novel cyclization strategies to construct the thiazole ring from readily available precursors is another promising direction.

The table below outlines potential areas for methodological improvement:

| Area of Improvement | Potential Approach | Desired Outcome |

| Catalysis | Development of novel Pd, Cu, or Ni catalysts | Higher yields, milder conditions, lower costs |

| Process Efficiency | One-pot/tandem reaction sequences | Reduced reaction time and waste |

| Starting Materials | Exploration of alternative, cheaper precursors | Improved cost-effectiveness |

| Ring Formation | Investigation of new cyclization strategies | Increased overall yield and atom economy |

Exploration of Unique Reactivity Patterns

A deeper understanding of the inherent reactivity of this compound could unveil novel and unexpected chemical transformations. Future research should systematically investigate the compound's behavior under a variety of reaction conditions to map out its reactivity profile.

One area of interest is the potential for the thiazole ring to participate in cycloaddition reactions. The electron-deficient nature of the chlorinated thiazole ring might allow it to act as a dienophile or a dipolarophile in reactions with suitable partners, leading to the formation of complex fused heterocyclic systems.

The interplay between the chloro substituent and the aminomethyl group could also lead to unique intramolecular reactions. For example, under specific conditions, intramolecular cyclization could occur, leading to the formation of bicyclic thiazole derivatives. Investigating the influence of different bases and solvents on the reactivity of the compound could reveal such novel pathways. mdpi.com

Furthermore, the compound's ability to act as a ligand for transition metals could be explored. The nitrogen and sulfur atoms of the thiazole ring, along with the exocyclic amine, provide multiple potential coordination sites. The resulting metal complexes could exhibit interesting catalytic properties or serve as precursors for new materials.

Advanced Materials Science Applications

The unique structural features of this compound make it a promising building block for the development of advanced materials. While specific material properties and commercial products are beyond the scope of this discussion, the potential for its incorporation into novel material architectures is a significant area for future research.

One potential application lies in the synthesis of novel polymers. The bifunctional nature of the molecule, with its reactive chloro and amino groups, allows it to be used as a monomer in polymerization reactions. For example, polycondensation with dicarboxylic acids or diacyl chlorides could lead to the formation of novel polyamides containing the thiazole moiety. These polymers could possess unique thermal, mechanical, or electronic properties.

The compound could also serve as a key component in the synthesis of metal-organic frameworks (MOFs). The nitrogen and sulfur atoms of the thiazole ring can act as coordinating sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis.

Furthermore, the derivatization of this compound with chromophoric or electroactive groups could lead to the development of new organic electronic materials. The thiazole ring is a known component in many organic semiconductors, and by functionalizing this core, it may be possible to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). bldpharm.com

The table below summarizes potential applications in materials science:

| Material Class | Synthetic Approach | Potential Functionality |

| Polymers | Polycondensation, polymerization | Unique thermal, mechanical, or electronic properties |

| Metal-Organic Frameworks (MOFs) | Coordination with metal ions | Gas storage, separation, catalysis |

| Organic Electronic Materials | Derivatization with chromophores/electroactive groups | Components for OLEDs, OPVs |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (2-Chlorothiazol-4-yl)methanamine?

- Synthesis : The compound can be synthesized via cyclization of precursors such as 2-chlorothiazole derivatives with methanamine under reflux conditions. Solvents like ethanol or dichloromethane are commonly used, with catalysts such as triethylamine to facilitate nucleophilic substitution .

- Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel column with ethyl acetate/hexane gradients) ensures high purity (>97%). HPLC may be employed for final purity validation .

Q. How can researchers characterize the structural and chemical identity of this compound?

- Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., thiazole ring protons at δ 7.2–8.1 ppm, methylamine protons at δ 2.8–3.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHClNS, calc. 148.99 g/mol) .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves bond angles and torsional strain in the thiazole-methanamine backbone.

Q. What are the critical storage and handling protocols for this compound?

- Store in amber glass bottles under inert gas (argon) at −20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture and light .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound?

- Substitution Reactions : The chlorine atom at the 2-position activates the thiazole ring for nucleophilic aromatic substitution (e.g., with amines or alkoxides). Steric hindrance from the methylamine group may slow reactions at the 4-position .

- Electrophilic Additions : Reactivity with electrophiles (e.g., nitration) is modulated by the electron-withdrawing Cl group, directing substitution to the 5-position of the thiazole ring.

Q. What methodologies are used to study interactions between this compound and biological targets?

- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for receptors like GABA or enzymes such as kinases. IC values are determined via dose-response curves .

- Mechanistic Studies : Isotopic labeling (e.g., S) tracks metabolic pathways, while molecular docking (AutoDock Vina) predicts binding modes to active sites .

Q. How can computational modeling enhance the understanding of this compound’s properties?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict vibrational frequencies (IR) and electrostatic potential maps for nucleophilic/electrophilic sites.

- MD Simulations : Analyze stability in lipid bilayers (CHARMM force field) to assess membrane permeability for drug delivery applications.

Q. How should researchers resolve contradictions in reported data (e.g., solubility or reactivity)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.